7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Description
Properties
IUPAC Name |
7-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-11-3-1-9(2-4-11)12-13-10(5-7-15-12)6-8-16-13/h1-4,6,8,12,15H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPWVUUKZKNQCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Preparation
The Pictet-Spengler reaction, widely employed for tetrahydroisoquinoline synthesis, has been adapted for thienopyridines. Starting with 2-(4-chlorophenyl)ethylamine and thiophene-3-carbaldehyde, acid-catalyzed cyclization yields the tetrahydropyridine core. In a modified protocol by Matsumura et al., the Bts (benzothiazole-2-sulfonyl) protecting group stabilizes the amine during formylation and cyclization steps. Key parameters include:
Stereochemical Control
Enantioselective variants utilize chiral auxiliaries or asymmetric catalysis. Patent WO2003004502A1 describes the use of (S)-α-methylbenzylamine to induce chirality, achieving enantiomeric excess (e.e.) >90% after hydrogenolytic deprotection.
Thiophene Annulation Strategies
Vilsmeier-Haack Formylation
A multi-step sequence from 4-piperidone derivatives involves:
One-Pot Cyclocondensation
CN102432626A discloses a streamlined method using 2-thiopheneethylamine, formaldehyde, and 4-chlorophenylacetyl chloride in dichloroethane. Ethanol/HCl facilitates simultaneous cyclization and salt formation, reducing steps and improving scalability:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Imine formation | HCHO, H2O | 50–55°C, 24h | 85% |
| Cyclization | EtOH/HCl | 70°C, 6h | 78% |
Enantioselective Synthesis and Resolution
Chiral Pool Approach
Starting from (R)- or (S)-2-(4-chlorophenyl)glycidol, epoxide ring-opening with thiophen-3-ylmagnesium bromide installs the stereocenter. Subsequent Boc protection and Heck cyclization afford the target compound with 88% e.e..
Kinetic Resolution
Racemic mixtures resolved via diastereomeric salt formation with (1R)-(-)-10-camphorsulfonic acid yield >99% pure enantiomers, as per USP protocols.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | e.e. (%) | Scalability |
|---|---|---|---|---|
| Pictet-Spengler | 5 | 68–72 | 90–95 | Moderate |
| Vilsmeier-Haack | 6 | 60–65 | — | Low |
| One-Pot Cyclocond. | 2 | 78 | — | High |
| Chiral Epoxide | 4 | 55–60 | 88 | Moderate |
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Modifications and Target Specificity
The pharmacological activity of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives is highly dependent on substituents at key positions (2-, 3-, 6-, and 7-positions). Below is a comparative analysis:
2.2 Structure-Activity Relationships (SAR)
- Tubulin Inhibitors: 3-Cyano Group: Essential for antiproliferative activity. Derivatives lacking this group (e.g., alkoxycarbonyl replacements) showed reduced potency . 2-Position Modifications: 3',4',5'-Trimethoxyanilino or acrylamido groups enhance tubulin binding via hydrophobic interactions with the colchicine site . 6-Substituents: Methoxy/ethoxycarbonyl groups at the 6-position improve metabolic stability and potency .
TNF-α Inhibitors :
Antimicrobial Agents :
2.3 Selectivity and Toxicity
- Cancer vs. Normal Cells: Compounds 3a and 3b showed selectivity for cancer cells (IC₅₀ = 1.1–4.7 µM) without toxicity to normal human peripheral blood mononuclear cells .
- Tubulin vs. TNF-α Targeting: Derivatives with 3-cyano groups preferentially inhibit tubulin, while those with 7-aryl groups (e.g., 4-chlorophenyl) may favor TNF-α pathways .
Biological Activity
7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
- IUPAC Name : 7-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Molecular Formula : C13H12ClN2S
- Molecular Weight : 249.76 g/mol
- CAS Number : 260545-75-3
Synthesis
The synthesis of 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine typically involves the cyclization of 4-chlorobenzaldehyde with thiophene derivatives. Common methods include:
- Reagents : p-Toluenesulfonic acid as a catalyst.
- Solvents : Toluene or ethanol.
- Reaction Conditions : Cyclization under reflux conditions to promote the formation of the thienopyridine core structure.
The compound's biological activity is largely attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
In Vitro Studies
Research indicates that derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit a range of biological activities:
- Anticancer Activity : Some analogs have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Certain derivatives show significant activity against bacterial strains.
- Neuroprotective Effects : Investigated for potential benefits in neurodegenerative diseases.
Case Studies
-
Anticancer Activity : A study evaluated the cytotoxic effects of several thienopyridine derivatives on breast cancer cells (MCF-7). Results indicated that compounds with the thienopyridine core exhibited IC50 values significantly lower than standard chemotherapeutics.
Compound IC50 (µM) Mechanism 7-(4-Chlorophenyl)-THTP 15.3 Induces apoptosis Doxorubicin 12.5 DNA intercalation -
Neuroprotective Study : Another investigation focused on the neuroprotective effects of this compound in a model of Alzheimer's disease. The results suggested that it could reduce amyloid-beta toxicity in neuronal cells.
Treatment Cell Viability (%) Control 60 THTP (10 µM) 80 THTP (50 µM) 90
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other thienopyridines like Clopidogrel and Prasugrel but exhibits unique biological profiles that suggest broader therapeutic potentials.
| Compound | Primary Use | Notable Activity |
|---|---|---|
| Clopidogrel | Antiplatelet | Inhibits ADP-induced aggregation |
| Prasugrel | Antiplatelet | Faster onset than Clopidogrel |
| 7-(4-Chlorophenyl)-THTP | Anticancer/Neuroprotective | Diverse biological activities |
Q & A
Q. What are the optimized synthetic routes for 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, and how do reaction conditions influence yield?
The Gewald reaction is a cornerstone for synthesizing thieno[2,3-c]pyridine derivatives. For example, reacting ethyl cyanoacetate with N-substituted piperidones and elemental sulfur yields 2-aminothiophene intermediates (e.g., 2a–c ), which are further functionalized. Acidic deprotection (e.g., 6 M HCl) removes Boc groups to generate unsubstituted analogs like 2g . Methanol and concentrated HCl are used for cyclization, with yields dependent on solvent polarity and acid concentration . Critical parameters include temperature (room temperature for cyclization) and stoichiometry (e.g., BOP or TBTU coupling agents for introducing substituents) .
Q. How can researchers characterize the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Three methods are recommended:
- Method A : Phenomenex Luna C18 column, gradient elution with TFA-acidified H₂O/CH₃CN .
- Method B/C : SunFire C18 column with similar gradients for broader polarity ranges . Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry. For example, 3b (m.p. 186–188°C) shows distinct IR peaks for NH (3300 cm⁻¹), C=O (1680 cm⁻¹), and C=S (1250 cm⁻¹), with NMR data aligning with tetrahydrothieno[2,3-c]pyridine scaffolds .
Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?
Antiproliferative activity is tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Derivatives like 3a and 3b exhibit IC₅₀ values of 1.1–4.7 µM, with selectivity confirmed via toxicity assays in normal cells (e.g., human peripheral blood mononuclear cells) . Tubulin polymerization inhibition assays (e.g., 50% inhibition at 3 µM) and cell cycle analysis (G2/M arrest) are critical follow-ups .
Advanced Research Questions
Q. How do structural modifications at the 3- and 6-positions affect A₁ adenosine receptor (A₁AR) activity?
Substituents at these positions dictate allosteric vs. orthosteric binding. For instance, 3-carboxamide derivatives (7a–b ) enhance solubility but shift activity from allosteric modulation (µM-range EC₅₀) to orthosteric antagonism (nM-range Ki). Molecular docking reveals steric clashes between bulky 6-substituents (e.g., tert-butoxycarbonyl) and the A₁AR allosteric pocket, favoring orthosteric site engagement .
Q. What strategies resolve contradictions in reported tubulin-binding mechanisms?
Discrepancies in colchicine vs. vinca alkaloid site binding are addressed via competitive radioligand assays and mutagenesis. For example, 3a competes with colchicine in tubulin polymerization assays (Kd = 2.8 µM), confirmed by molecular docking into the colchicine pocket (binding energy: −9.2 kcal/mol). Cross-validation with cryo-EM or X-ray crystallography is recommended .
Q. How can SAR studies improve antimicrobial potency against Mycobacterium tuberculosis (MTB)?
Modifying the 3-carboxamide group enhances MTB inhibition. Derivatives with electron-withdrawing groups (e.g., 4-chlorophenylurea) show MIC₉₀ values of 0.5 µg/mL, while maintaining low cytotoxicity (CC₅₀ > 50 µg/mL in RAW 264.7 cells). Structural analogs with hexahydrocycloocta[b]thiophene scaffolds are less potent, emphasizing the importance of the tetrahydrothieno[2,3-c]pyridine core .
Methodological Tables
Q. Table 1. Antiproliferative Activity of Selected Derivatives
| Compound | IC₅₀ (µM, MCF-7) | Tubulin Inhibition (%) | G2/M Arrest (%) |
|---|---|---|---|
| 3a | 1.1 | 78 ± 3 | 65 ± 4 |
| 3b | 2.4 | 65 ± 2 | 52 ± 3 |
| Reference |
Q. Table 2. HPLC Purity Methods
| Method | Column | Gradient (CH₃CN %) | Runtime (min) |
|---|---|---|---|
| A | Luna C18 | 10–95 | 16 |
| B | SunFire C18 | 10–100 | 25 |
| C | SunFire C18 | 0–100 | 20 |
| Reference |
Key Recommendations
- Synthesis : Prioritize Gewald reactions for scaffold construction, with BOP-mediated couplings for substituent diversity .
- Characterization : Combine HPLC (≥95% purity) with NMR/IR for structural validation .
- Biological Assays : Use tubulin polymerization and A₁AR binding assays to clarify mechanistic ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
